4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid
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Description
“4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid” is a compound that might be a white to light yellow solid or powder . It could be used as an organic synthesis intermediate for the production of other compounds, such as drugs, dyes, and functional materials .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Scientific Research Applications
Angiotensin II Receptor Antagonism
4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid derivatives have been studied for their potential as angiotensin II receptor antagonists. A series of these compounds were synthesized and evaluated for their ability to bind to the angiotensin II receptor, demonstrating significant binding affinity and inhibition of angiotensin II-induced pressor response. This suggests potential applications in the treatment of hypertension and cardiovascular diseases (Yanagisawa et al., 1996).
Synthesis of Imidazoles
The compound has been utilized in the synthesis of various imidazoles, which are key building blocks in the production of NS5A inhibitors, like daclatasvir. This involves a continuous flow synthesis process, emphasizing the importance of high-temperature operation for the formation of imidazole in high purity (Carneiro et al., 2015).
Catalysis
Imidazole-4-carbohydroxamic acids, derived from imidazolecarboxylic acid, have been synthesized for use in catalytic hydrolysis. This demonstrates the role of this compound derivatives in catalytic processes, particularly in enhancing the efficiency of hydrolysis reactions (Kunitake & Horie, 1975).
Medicinal Chemistry
This compound has been involved in the synthesis of various pharmacologically active molecules. Its derivatives have been used in the creation of compounds with potential antitumor properties, highlighting its significance in medicinal chemistry and drug development (Andreani et al., 1983).
Properties
IUPAC Name |
4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-6-10-7(5(2)12)8(11-6)9(13)14/h3-4H2,1-2H3,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPYQMYSIAMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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